molecular formula C18H14F3N5O3S2 B2706031 N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 868225-66-5

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2706031
CAS No.: 868225-66-5
M. Wt: 469.46
InChI Key: POTVDMMBRGEMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H14F3N5O3S2 and its molecular weight is 469.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Activities

Synthesis of Thiophene Derivatives

A study by Ahmed (2007) on the synthesis of thiophene derivatives, including 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, demonstrated the potential for creating new antibiotic and antibacterial drugs. These compounds were synthesized via reactions that introduced various functional groups, highlighting the versatility of thiophene carboxamides in heterocyclic synthesis and their subsequent biological evaluations against bacteria (Ahmed, 2007).

Antinociceptive Activity

N-Substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides

Shipilovskikh et al. (2020) synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and studied their antinociceptive activities. This research highlights the therapeutic potential of thiophene derivatives in pain management (Shipilovskikh et al., 2020).

Thienopyrimidine Synthesis

Transformations in Gewald Thiophenes

Pokhodylo et al. (2010) explored novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study showcases advanced methods in synthesizing complex thiophene derivatives, expanding the scope of their applications in medicinal chemistry (Pokhodylo et al., 2010).

Antibacterial and Anti-Inflammatory Activities

Pyrimidine and Thiophene Derivatives

Lahsasni et al. (2018) synthesized new pyrimidine and thiophene derivatives and evaluated their antibacterial and anti-inflammatory activities. This research underscores the potential of these compounds in developing new therapeutic agents with specific biological activities (Lahsasni et al., 2018).

Synthesis under Aqueous Conditions

Gewald Reaction in Water

Abaee and Cheraghi (2013) reported an efficient synthesis of 2-amino-3-carboxamide derivatives of thiophene using a four-component Gewald reaction under organocatalyzed aqueous conditions. This methodological advancement illustrates the environmentally friendly approaches in synthesizing thiophene derivatives, potentially applicable for the synthesis of compounds similar to the one of interest (Abaee & Cheraghi, 2013).

Properties

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O3S2/c19-18(20,21)9-3-1-4-10(7-9)23-12(27)8-31-17-25-14(22)13(16(29)26-17)24-15(28)11-5-2-6-30-11/h1-7H,8H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVDMMBRGEMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.